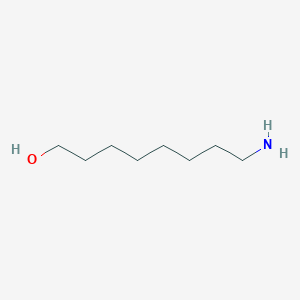







|
REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[N+]=[N-]>C(O)C.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[NH2:1][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
1.99 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CCCCCCCCO
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
Lindlar catalyst
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through Kieselguhr
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCCCCCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.33 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |